Tert-butyl Chloroformate

描述

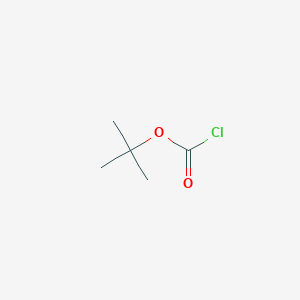

Structure

3D Structure

属性

IUPAC Name |

tert-butyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDEOLXODWCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432775 | |

| Record name | Tert-butyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24608-52-4 | |

| Record name | Tert-butyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Modern Organic Synthesis

Tert-butyl chloroformate (TBCF) is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. The Boc group is favored for its stability under a range of reaction conditions and its facile removal under acidic conditions. numberanalytics.comwikipedia.org This allows for the selective masking of reactive amine groups, preventing them from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org

The steric bulk of the tert-butyl group in this compound is a key feature that influences its reactivity. This bulkiness minimizes side reactions, such as the formation of ureas, which can be problematic with less hindered chloroformates. In peptide synthesis, for instance, the use of this compound for the formation of mixed carbonic anhydride (B1165640) intermediates leads to cleaner reactions and higher yields of the desired peptide. cdnsciencepub.com

The applications of this compound and the resulting Boc-protected amines are extensive and include:

Peptide Synthesis: Protecting the N-terminus of amino acids to control the sequence of peptide chain elongation. numberanalytics.comspcmc.ac.in

Natural Product Synthesis: Masking sensitive amine groups in complex natural product targets. numberanalytics.com

Pharmaceutical Synthesis: Facilitating the synthesis of drug molecules containing amine functionalities. numberanalytics.comacs.orgnih.gov

While di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is now more commonly used for Boc protection due to its greater stability and safety, this compound remains a relevant and historically important reagent for this transformation. orgsyn.org

Historical Context of Carbamate Based Protecting Group Strategies

The development of protecting groups has been fundamental to the advancement of organic synthesis, particularly in the field of peptide chemistry. Before the advent of effective protecting group strategies, the synthesis of even simple peptides was a significant challenge due to the multiple reactive sites on amino acids.

Carbamates emerged as a highly effective class of protecting groups for amines. nih.govmasterorganicchemistry.com The introduction of a carbamate (B1207046) functionality renders the amine nitrogen significantly less nucleophilic, thereby protecting it from undesired reactions. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group, introduced in the 1960s, was a major breakthrough in peptide synthesis. numberanalytics.com Its development provided a robust and reliable method for amine protection that was orthogonal to other protecting groups used for other functional groups in the amino acid. organic-chemistry.org Orthogonality in protecting group strategy means that one group can be removed selectively in the presence of others, a crucial concept for the synthesis of complex molecules. organic-chemistry.org

Initially, hazardous reagents like tert-butyl azidoformate were used to introduce the Boc group. orgsyn.org The development of safer and more efficient reagents like tert-butyl chloroformate and later di-tert-butyl dicarbonate (B1257347) significantly improved the practicality and widespread adoption of the Boc protection strategy. orgsyn.org The choice of protecting group, such as Boc, benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc), each with its distinct deprotection conditions (acidic, hydrogenolysis, or basic, respectively), allows for intricate and highly controlled synthetic routes. masterorganicchemistry.com

Scope and Research Focus on Tert Butyl Chloroformate

Phosgene-Based Preparation Routes

The reaction of phosgene with alcohols remains a cornerstone of industrial chloroformate synthesis. These methods are valued for their efficiency and scalability, though they necessitate stringent safety protocols due to the high toxicity of phosgene.

Conventional Industrial Synthesis from Tert-butyl Alcohol and Phosgene

The most prevalent industrial method for producing this compound involves the direct reaction of tert-butyl alcohol with phosgene. evitachem.comsmolecule.com This process is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct, thereby preventing unwanted side reactions. evitachem.com The reaction is highly exothermic and requires careful temperature control to ensure both safety and high product yield.

Key parameters for this synthesis are outlined below:

| Parameter | Condition | Rationale |

| Reactants | Tert-butyl alcohol, Phosgene | Primary materials for the formation of the chloroformate. |

| Base | Pyridine or similar tertiary amines | Neutralizes HCl, driving the reaction to completion. |

| Temperature | Controlled, low temperatures | Manages the exothermic nature of the reaction and minimizes side products. |

| Safety | Specialized equipment and handling protocols | Essential due to the extreme toxicity of phosgene gas. |

This established method is favored for its high purity product and well-understood reaction kinetics, making it a reliable choice for large-scale industrial production.

Laboratory-Scale Generation from Tert-butanol (B103910) or Potassium Tert-butoxide

On a laboratory scale, this compound is often prepared immediately before use due to its instability at room temperature. researchgate.net The synthesis can be achieved by reacting either tert-butanol or potassium tert-butoxide with phosgene. researchgate.netchemicalbook.com The use of potassium tert-butoxide, a stronger nucleophile than tert-butanol, can offer advantages in certain contexts. researchgate.netscispace.com

The reagent is typically prepared as a solution in an anhydrous solvent and stored at low temperatures (e.g., in a deep freezer) for short periods. researchgate.netchemicalbook.com Decomposition can lead to a buildup of pressure in the storage vessel. researchgate.net

Phosgene-Free and Green Chemistry Approaches

Growing environmental and safety concerns have spurred the development of alternative synthetic routes that avoid the direct use of phosgene gas. These methods often employ phosgene equivalents or catalytic systems to achieve the desired transformation under milder and safer conditions.

Utilizing Bis(trichloromethyl)carbonate as a Phosgene Equivalent

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a stable, crystalline solid that serves as a safer substitute for phosgene. nih.gov It can be used to convert alcohols into chloroformates. nih.gov In the presence of a nucleophilic catalyst, such as a tertiary amine or chloride ions, triphosgene decomposes to generate phosgene in situ, which then reacts with the alcohol. mdma.ch This approach avoids the handling and storage of large quantities of toxic phosgene gas. mdma.ch

The reaction of alcohols with triphosgene is a general method applicable to the synthesis of various alkyl and aryl chloroformates. google.com For instance, the reaction of complex alcohols with triphosgene in the presence of a base like pyridine has been shown to produce the corresponding chloroformates in good yield. nih.gov

| Reactant | Phosgene Source | Key Advantage |

| Alcohol | Triphosgene | Solid, safer to handle than gaseous phosgene. nih.gov |

Innovations in Catalytic Synthesis (e.g., Inorganic Catalysts like Artificial Zeolite)

Recent innovations have focused on the development of catalytic methods for chloroformate synthesis, aligning with the principles of green chemistry. A notable example is the use of solid inorganic catalysts, such as artificial zeolites, to facilitate the reaction between an alcohol and a phosgene equivalent like bis(trichloromethyl) carbonate. google.com

A patented method describes the synthesis of 4-tert-butylcyclohexyl chloroformate using this approach. google.com This process offers several advantages over traditional methods:

Catalyst Recyclability: The solid inorganic catalyst can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. google.com

Reduced Environmental Impact: It replaces traditional organic amine catalysts, which can be difficult to remove and may pose environmental concerns. google.com

High Purity and Yield: The method is reported to produce high-quality product with purities of ≥98% and yields ranging from 75-90%. google.com

The reaction is typically carried out in an organic solvent at temperatures between 15–60°C. google.com This catalytic approach represents a significant step towards a more sustainable and environmentally friendly synthesis of chloroformates. Zeolites, with their well-defined pore structures, can also be used in other related syntheses, such as the production of dimethyl carbonate, highlighting their versatility as catalysts in green chemistry. scirp.org

Nucleophilic Acyl Substitution Pathways

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols. evitachem.com These reactions are fundamental to its application in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group.

The reaction between this compound and primary or secondary amines yields tert-butyl carbamates. evitachem.com This transformation is a cornerstone of peptide synthesis, where the Boc group serves to protect the amino functionality of amino acids. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate. vulcanchem.com This process is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid generated as a byproduct, thereby facilitating the forward reaction. evitachem.com

The general reaction is as follows: R-NH₂ + (CH₃)₃COCOCl → R-NH-CO-O-C(CH₃)₃ + HCl evitachem.com

In a similar fashion, this compound reacts with alcohols to form mixed carbonate esters. evitachem.com The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. evitachem.com This reaction is also facilitated by the presence of a base to scavenge the liberated HCl. google.com For instance, the reaction of tert-butyl alcohol with phenyl chloroformate is a known route to produce tert-butyl phenyl carbonate. orgsyn.orgorgsyn.org

Both carbamate (B1207046) and carbonate ester formations proceed through a common mechanistic feature of nucleophilic acyl substitution: the formation of a transient tetrahedral intermediate. evitachem.comsmolecule.com The initial nucleophilic attack on the carbonyl carbon breaks the C=O pi bond, with the electrons moving to the oxygen atom and forming a negatively charged oxygen (an alkoxide). This results in a short-lived intermediate where the carbonyl carbon is sp³-hybridized and bonded to four substituents: the original tert-butoxy (B1229062) group, the chloride, the negatively charged oxygen, and the incoming nucleophile (the amine or alcohol group). evitachem.com This tetrahedral intermediate is unstable and rapidly collapses by reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). evitachem.com The final step is the deprotonation of the attached nucleophile by a base, yielding the stable carbamate or carbonate ester product.

Solvolysis Reaction Kinetics and Mechanistic Investigations

The solvolysis of chloroformate esters—their reaction with a solvent that also acts as the nucleophile—has been extensively studied to elucidate their reaction mechanisms. These studies often employ linear free energy relationships, such as the Grunwald-Winstein equation, to correlate reaction rates with solvent properties. nih.goveurjchem.com While this compound itself is notoriously unstable, decomposing rapidly above 10 °C, studies on its more stable sulfur analog, tert-butyl chlorothioformate, and other chloroformates provide significant insight into its probable behavior. nih.govresearchgate.netnih.gov

For most primary and secondary alkyl chloroformates, solvolysis is dominated by a bimolecular addition-elimination (A-E) mechanism, which is consistent with the nucleophilic acyl substitution pathway described above. nih.govmdpi.com In this mechanism, a solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate in the rate-determining step, followed by the elimination of the chloride ion. mdpi.com Evidence for this pathway includes kinetic solvent isotope effect (kSOH/kSOD) values close to 2. nih.gov For example, n-propyl chloroformate exhibits a kMeOH/kMeOD ratio of 2.17, which is characteristic of the A-E pathway where the solvent acts as a general base catalyst. nih.gov

However, the bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon, which can disfavor the direct bimolecular attack required for the A-E mechanism. This steric effect makes this compound an exception among alkyl chloroformates, with its reactivity profile showing a significant shift away from the typical A-E pathway. nih.gov

| Compound | Dominant Pathway | Solvent Ionizing Power Sensitivity (m) | kMeOH/kMeOD Ratio | Source |

|---|---|---|---|---|

| This compound | Mixed A-E / Ionization | 0.73 ± 0.03 | 1.39 ± 0.01 | nih.gov |

| n-Propyl Chloroformate | Addition-Elimination | N/A | 2.17 ± 0.03 | nih.gov |

| Isobutyl Chloroformate | Addition-Elimination | N/A | 2.03 ± 0.01 | |

| Phenyl Chloroformate | Addition-Elimination | 0.56 | N/A | nih.gov |

Due to the steric hindrance of the tert-butyl group and its ability to stabilize a positive charge, an alternative unimolecular ionization pathway becomes significant for this compound. nih.gov This mechanism, sometimes referred to as an ionization-elimination-addition or Sₙ1-type pathway, involves the initial, rate-limiting cleavage of the carbon-chlorine bond to form an acylium-like carbocation intermediate and a chloride ion. researchgate.netmdpi.com This pathway is particularly favored in solvents with high ionizing power (Y) and low nucleophilicity (N), such as aqueous fluoroalcohols (e.g., TFE, HFIP). mdpi.commdpi.com

Kinetic studies on the more stable tert-butyl chlorothioformate, using the extended Grunwald-Winstein equation (log (k/kₒ) = lN + mY), show a high sensitivity to solvent ionizing power (m = 0.73) but a very low sensitivity to solvent nucleophilicity (l = 0.13). nih.goveurjchem.comscite.ai This strongly suggests a mechanism with a high degree of charge separation in the transition state, leaning towards an ionization mechanism rather than a bimolecular one. nih.goveurjchem.com The instability of this compound itself is also explained by a related fragmentation pathway where the molecule decomposes into isobutylene (B52900), carbon dioxide, and hydrogen chloride, a process that can be initiated by ionization. nih.govnih.gov

| Solvent (v/v) | k x 104 (s-1) | NT | YCl |

|---|---|---|---|

| 100% EtOH | 0.744 | 0.37 | -2.52 |

| 90% EtOH | 3.80 | 0.16 | -0.84 |

| 80% EtOH | 10.3 | 0.00 | 0.00 |

| 100% MeOH | 3.20 | 0.17 | -1.12 |

| 90% Acetone | 0.297 | -0.37 | -0.84 |

| 80% TFE-20% EtOH | 2.84 | -0.30 | 1.08 |

| 97% TFE | 13.7 | -2.77 | 2.83 |

Quantitative Structure-Activity Relationships: Grunwald-Winstein Equation Applications

The direct kinetic study of this compound using the Grunwald-Winstein equation is significantly hampered by its high instability. mdpi.comnih.govnih.gov The compound rapidly decomposes at temperatures above 10°C, making the measurement of its solvolysis rates challenging. nih.govresearchgate.net Consequently, much of the mechanistic understanding is derived from studies of more stable structural analogs, such as tert-butyl chlorothioformate and the bridgehead compound 1-adamantyl chloroformate. nih.govresearchgate.netscite.aieurjchem.com

The extended Grunwald-Winstein equation, log(k/k₀) = lN + mY + c, is a powerful tool for elucidating solvolysis mechanisms. In this equation, l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (N), and m represents the sensitivity to the solvent's ionizing power (Y). A high l value is indicative of a bimolecular addition-elimination pathway, whereas a high m value suggests a unimolecular ionization (Sₙ1-type) mechanism.

For tert-butyl chlorothioformate, a more stable sulfur analog of this compound, analysis via the one-term Grunwald-Winstein equation yields a sensitivity value (m) of 0.73 ± 0.03 towards solvent ionizing power. nih.govresearchgate.netscite.aieurjchem.com When the two-term equation is applied, the sensitivity to solvent nucleophilicity (l) is found to be very low (0.13 ± 0.09), confirming that the reaction proceeds predominantly through an ionization mechanism, with little to no covalent involvement of the solvent in the rate-determining step. researchgate.netscite.aieurjchem.com This behavior is characteristic of tertiary substrates that can form a relatively stable carbocation intermediate. Given the structural similarities, the solvolysis of this compound is also expected to proceed via a similar ionization pathway.

Studies on 1-adamantyl chloroformate, another stable tertiary chloroformate, also show a reaction that proceeds by an ionization mechanism. nih.gov Its increased stability compared to this compound is attributed in part to the high energy of the bridgehead alkene that would be formed upon decomposition, making the fragmentation pathway less favorable. nih.govresearchgate.net

Activation Parameters and Mechanistic Probing

Activation parameters, specifically the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the transition state of a reaction. For the solvolysis of the analog tert-butyl chlorothioformate, these parameters have been determined in various solvents. nih.govresearchgate.net

| Solvent | Temp (°C) | 10⁴ k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| 100% EtOH | 42.0 | 0.444 ± 0.002 | 19.2 ± 0.5 | -17.4 ± 1.6 |

| 100% EtOH | 50.0 | 0.975 ± 0.001 | ||

| 100% EtOH | 55.0 | 1.71 ± 0.01 | ||

| 80% EtOH | 30.0 | 6.56 ± 0.03 | 18.5 ± 0.4 | -12.2 ± 1.4 |

| 80% EtOH | 25.0 | 4.04 ± 0.02 |

Table 1: Activation Parameters for the Solvolysis of Tert-butyl Chlorothioformate. Data sourced from a kinetic study of tert-butyl chlorothioformate. researchgate.net

The relatively small and negative entropies of activation are consistent with a unimolecular ionization mechanism. researchgate.netmdpi.com While a large negative ΔS‡ is often a hallmark of a bimolecular (addition-elimination) pathway due to the ordering of solvent molecules in the transition state, the values observed for tert-butyl chlorothioformate are on the borderline. However, when combined with the Grunwald-Winstein data, they support an ionization pathway where the transition state is more ordered than the initial state, but not to the extent expected for a full bimolecular process. researchgate.net A solvent deuterium (B1214612) isotope effect (kH/kD) of 1.39 for the methanolysis of tert-butyl chlorothioformate further supports a unimolecular pathway, as it is similar to the value of 1.26 observed for tert-butyl fluoroformate, which is also believed to react via an Sₙ1 mechanism. nih.govresearchgate.net

Intrinsic Decomposition Pathways

Thermal and Hydrolytic Instability Mechanisms

This compound is a thermally unstable molecule. nih.gov This instability is a direct consequence of its tertiary alkyl structure. The bulky tert-butyl group creates steric strain that can be relieved through decomposition. The compound readily decomposes, particularly at temperatures above ambient conditions, in a process that can lead to pressure buildup in sealed containers. nih.gov

In the presence of water or even moist air, this compound undergoes rapid hydrolysis. nih.gov The hydrolysis reaction yields tert-butyl alcohol, carbon dioxide, and hydrogen chloride. nih.gov This reactivity is typical for chloroformates but is accelerated by the tertiary alkyl group, which stabilizes the carbocation intermediate formed during the reaction.

Formation of Isobutylene, Hydrogen Chloride, and Carbon Dioxide

The primary decomposition pathway for this compound does not lead to tert-butyl chloride but rather to fragmentation products. nih.gov The major products of its thermal decomposition are isobutylene, hydrogen chloride, and carbon dioxide. nih.govnih.govresearchgate.net This decomposition can be considered a type of elimination reaction. One proposed mechanism involves an ionization to form a tert-butyl cation and a chloroformate anion, followed by the loss of carbon dioxide from the anion to generate a chloride ion. This chloride ion then acts as a base, abstracting a proton from the tert-butyl cation to yield isobutylene. mdpi.com This pathway highlights the compound's inherent tendency to fragment rather than undergo substitution.

Advanced Applications in Organic Synthesis Research

Role as a Tert-Butoxycarbonyl (Boc) Protecting Group Reagent

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Tert-butyl chloroformate is a key reagent for the introduction of this protective moiety.

In the intricate process of peptide synthesis, the sequential addition of amino acids necessitates the protection of the α-amino group of one amino acid to allow for the formation of a peptide bond with the carboxyl group of another. This compound is utilized to install the Boc group onto the N-terminus of an amino acid. This protection prevents self-polymerization and directs the reaction to the desired peptide coupling. The bulky tert-butyl group of the Boc moiety also helps to minimize side reactions, contributing to cleaner reaction profiles and higher yields of the target peptide. The Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for the next coupling step.

| Reagent | Protecting Group | Typical Cleavage Condition |

| This compound | Tert-butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) |

Beyond standard peptide synthesis, this compound is instrumental in the protection of amino acids and other complex molecules containing primary and secondary amine functionalities. This protection is crucial in the synthesis of peptidomimetics, natural products, and pharmaceutical agents where sensitive amine groups need to be masked during various synthetic transformations. The reaction typically proceeds under basic conditions, with the amine nucleophilically attacking the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate (B1207046).

While less common than for amines, the Boc group can also be employed to protect hydroxyl groups, forming tert-butyl carbonates. The reaction of an alcohol with this compound, typically in the presence of a base, affords the corresponding Boc-protected alcohol. This strategy is valuable when a moderately stable, acid-labile protecting group for an alcohol is required. However, the reactivity of alcohols towards this compound is generally lower than that of amines, a property that can be exploited for chemoselective reactions.

A significant advantage of this compound lies in its chemoselectivity. In molecules containing both amine and hydroxyl functionalities, such as amino alcohols, this compound can selectively protect the more nucleophilic amine group over the hydroxyl group under appropriate reaction conditions. This selectivity is often achieved by controlling the stoichiometry of the reagent and the reaction temperature. For instance, using one equivalent of this compound at low temperatures typically results in the exclusive formation of the N-Boc protected amino alcohol, leaving the hydroxyl group free for subsequent reactions. This chemoselectivity is a powerful tool in the synthesis of complex polyfunctional molecules, streamlining synthetic routes and avoiding additional protection-deprotection steps. Several studies have demonstrated the efficient and chemoselective N-tert-butyloxycarbonylation of amines in the presence of hydroxyl groups, highlighting the utility of this reagent in modern organic synthesis. researchgate.netorganic-chemistry.org

| Substrate Functional Groups | Preferred Reaction Site | Outcome |

| Amine and Hydroxyl | Amine | Selective N-Boc Protection |

| Primary and Secondary Amine | Primary Amine | Selective Primary Amine Protection |

Derivatization Reagent in Analytical Chemistry and Chemical Biology

In the field of analytical chemistry, particularly in chromatographic techniques, the chemical modification of analytes, known as derivatization, is often necessary to improve their analytical properties. This compound finds application as a derivatization reagent, especially for GC-MS analysis.

Many biologically and environmentally important molecules, such as amino acids, are polar and non-volatile, making them unsuitable for direct analysis by GC-MS. sigmaaldrich.com Derivatization with this compound converts these polar functional groups (e.g., amines, carboxylic acids, and hydroxyls) into their less polar and more volatile tert-butoxycarbonyl derivatives. This process involves the reaction of the analyte with this compound, often in an aqueous-organic biphasic system or in the presence of a base like pyridine (B92270). The resulting derivatives exhibit improved thermal stability and chromatographic peak shape, leading to better separation and more sensitive detection.

The mass spectra of the this compound derivatives are characterized by specific fragmentation patterns that aid in the identification and quantification of the original analytes. sigmaaldrich.com Common fragmentation pathways for Boc-protected compounds under electron ionization (EI) include the loss of a tert-butyl group (M-57), isobutylene (B52900) (M-56), and the entire Boc group. sigmaaldrich.comreddit.com The analysis of these characteristic fragment ions allows for the confident identification of the derivatized analytes. While other alkyl chloroformates are also used for derivatization, the choice of the specific reagent can influence the sensitivity and chromatographic properties of the derivatives. nih.govnih.gov

Applications in Stable Isotope Resolved Metabolomics (mSIRM)

This compound, as part of the broader class of alkyl chloroformates, serves as a valuable derivatizing agent in the field of stable isotope-resolved metabolomics (mSIRM). The fundamental challenge in metabolomics is the analysis of small, polar, and often non-volatile metabolites, such as amino acids and organic acids. Analytical techniques like gas chromatography-mass spectrometry (GC-MS), which are central to mSIRM for tracing metabolic pathways, require analytes to be volatile and thermally stable.

Alkyl chloroformates facilitate this by reacting with the functional groups of metabolites (e.g., amino, hydroxyl, and carboxyl groups) to create more volatile and less polar derivatives. researchgate.net This derivatization is crucial for enabling the separation and detection of these compounds by GC-MS. researchgate.net In the context of mSIRM, this process allows researchers to track the incorporation of stable isotopes (like ¹³C or ¹⁵N) from labeled substrates into various metabolites.

The general procedure involves the reaction of metabolites in an aqueous medium with an alkyl chloroformate, such as this compound. This reaction converts the polar functional groups into their corresponding tert-butoxycarbonyl (Boc) derivatives, which are more amenable to GC-MS analysis. Isotope-coded derivatization agents can also be employed to achieve absolute quantitation of metabolites. researchgate.netresearchgate.net By analyzing the mass isotopologue distributions of the derivatized metabolites, researchers can elucidate metabolic fluxes and map active biochemical pathways within a biological system. nih.gov

Derivatization for High-Performance Liquid Chromatography (HPLC) Detection

In High-Performance Liquid Chromatography (HPLC), particularly when coupled with ultraviolet (UV) or fluorescence detectors, derivatization is often a necessary step for the analysis of compounds that lack a suitable chromophore. Many biologically significant molecules, including amino acids, are not readily detectable by these common HPLC methods in their native form.

This compound can be used as a pre-column derivatization reagent to modify such analytes. The reaction of this compound with a primary or secondary amine functional group on a target molecule introduces the tert-butoxycarbonyl (Boc) group. While the Boc group itself is not a strong chromophore, this modification significantly alters the analyte's polarity and chromatographic behavior. This change in properties is essential for achieving separation from other sample components on a reversed-phase HPLC column.

Following separation by HPLC, the derivatized analyte is often detected using a mass spectrometer (LC-MS). The introduction of the Boc group provides a consistent and predictable mass shift, aiding in the identification and quantification of the target molecule. Other chloroformates, such as 9-Fluorenylmethyl-chloroformate (Fmoc-Cl), are widely used to attach a fluorescent moiety, enabling highly sensitive detection. nih.gov The principle remains the same: modifying the analyte to make it suitable for separation and detection by the chosen analytical platform.

Precursor in Polymer Chemistry and Material Science Research

Synthesis of Dextran (B179266) Alkyl Carbonates

This compound is a reagent used in the chemical modification of polysaccharides like dextran to synthesize dextran alkyl carbonates. Dextran is a biocompatible and water-soluble polymer composed of glucose units, and its abundant hydroxyl groups provide sites for chemical functionalization. nih.gov

The synthesis of dextran alkyl carbonates involves the reaction of the hydroxyl groups along the dextran backbone with an alkyl chloroformate in the presence of a base. Research has demonstrated this reaction using various chloroformates, such as ethyl chloroformate and butyl chloroformate, to produce dextran alkyl carbonates with varying degrees of substitution (DS). researchgate.netncsu.edu The reaction converts the hydroxyl groups into carbonate esters, significantly altering the polymer's properties, such as its solubility and thermal characteristics.

By applying this compound, dextran tert-butyl carbonates can be synthesized. These modified polysaccharides may form nanoparticles and have potential applications in drug delivery and imaging. researchgate.net The degree of substitution can be controlled by adjusting the reaction conditions, such as the molar ratio of the reagents. ncsu.edu This functionalization strategy is a versatile method for designing novel polysaccharide-based materials with tailored properties. researchgate.net

Role in Polymer Modification and Functionalization

A primary role of this compound in polymer chemistry is the functionalization of polymers containing primary or secondary amine groups through the introduction of the tert-butoxycarbonyl (Boc) protecting group. masterorganicchemistry.comfishersci.co.uk This type of modification is crucial for the synthesis of complex polymer architectures and functional materials.

Polymers with amine-containing side chains, such as chitosan (B1678972) or poly(L-lysine), can be reacted with this compound to convert the amine groups into tert-butyl carbamates. This transformation serves several purposes:

Property Alteration: The introduction of the bulky and less polar Boc group can change the polymer's solubility, thermal stability, and self-assembly behavior.

Reactive Site Protection: In multi-step syntheses, the Boc group serves as a temporary protecting group for the amine functionality. masterorganicchemistry.com It prevents the amine from participating in subsequent reactions, allowing for selective modification of other functional groups on the polymer backbone. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to regenerate the free amine for further functionalization. nih.gov

This strategy of protection and deprotection is fundamental in synthesizing well-defined block copolymers, graft copolymers, and other advanced polymer structures.

Table 1: Summary of Applications in Polymer and Material Science

Use in Radical Polymerization Systems

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is an indispensable tool for confirming the successful synthesis of tert-butoxycarbonyl (Boc)-protected compounds. Infrared and nuclear magnetic resonance spectroscopy, in particular, provide definitive evidence of the covalent modification of substrates with the Boc group.

Infrared (IR) spectroscopy is highly effective for monitoring the conversion of a substrate upon reaction with tert-butyl chloroformate by observing changes in the carbonyl (C=O) stretching frequency. The carbonyl group in the starting chloroformate possesses a distinctively high-frequency absorption band due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms. Upon reaction with an amine to form a carbamate (B1207046) (a Boc-protected amine), this frequency shifts to a lower wavenumber.

This shift is a key diagnostic indicator of a successful protection reaction. The C=O bond in the resulting carbamate is weakened by the electron-donating resonance effect of the nitrogen atom, resulting in a lower energy vibration. The typical frequency ranges for the reagent and its most common derivative are summarized below.

| Functional Group | Typical C=O Stretching Frequency (cm⁻¹) | Key Features |

| Chloroformate | 1770 - 1815 (Expected Range) | Strong, sharp absorption at a high wavenumber characteristic of acid chlorides. |

| Carbamate (Boc-amine) | 1680 - 1710 | Strong absorption at a lower wavenumber compared to the chloroformate, indicating formation of the N-C=O bond. |

This data is compiled from general principles of IR spectroscopy for chloroformates and specific research findings for Boc-carbamates.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR offer characteristic signals for the tert-butoxycarbonyl group that are easily identified in the resulting product spectrum.

In ¹H NMR spectroscopy, the most prominent feature of a Boc-protected derivative is a sharp, strong singlet appearing in the upfield region of the spectrum, typically around 1.4-1.5 ppm. This signal integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety.

In ¹³C NMR spectroscopy, the Boc group gives rise to three distinct signals:

A signal for the three equivalent methyl carbons, typically found around 28 ppm.

A signal for the quaternary carbon of the tert-butyl group, which appears further downfield, generally in the range of 79-85 ppm.

A signal for the carbamate carbonyl carbon, observed in the range of 152-156 ppm.

The table below summarizes the key expected NMR signals for this compound and the characteristic signals observed in its N-Boc derivatives.

| Compound Type | Nucleus | Signal Description | Typical Chemical Shift (δ, ppm) |

| This compound | ¹H | Singlet (9H, -(CH ₃)₃) | ~1.6 (Expected) |

| ¹³C | Methyl Carbons (-C H₃)₃ | ~27 (Expected) | |

| ¹³C | Quaternary Carbon (-C (CH₃)₃) | ~87 (Expected) | |

| ¹³C | Carbonyl Carbon (-C =O) | ~149 (Expected) | |

| N-Boc Derivative | ¹H | Singlet (9H, -(CH ₃)₃) | 1.4 - 1.5 |

| ¹³C | Methyl Carbons (-C H₃)₃ | ~28 | |

| ¹³C | Quaternary Carbon (-C (CH₃)₃) | 79 - 85 | |

| ¹³C | Carbonyl Carbon (-N-C =O) | 152 - 156 |

Data for derivatives is compiled from multiple research articles. Data for this compound is estimated based on chemical principles and analysis of analogous structures, as direct experimental data is not consistently reported in the reviewed literature.

Chromatographic Analysis of this compound and Its Derivatives

Chromatographic methods are essential for assessing the purity of this compound, monitoring the progress of protection reactions, and analyzing the final purified products. Both gas and liquid chromatography are widely applied in this context.

Gas chromatography (GC) is a valuable technique for analyzing volatile compounds and is well-suited for assessing the purity of reagents and monitoring reactions involving chloroformates. wikipedia.org Given the volatility of this compound and its potential impurities or degradation products, such as tert-butanol (B103910), GC provides a robust method for quality control. A typical GC method for purity assessment would involve a non-polar capillary column, such as one with a cross-linked dimethylpolysiloxane stationary phase, coupled with a flame ionization detector (FID). nih.gov

Furthermore, GC coupled with mass spectrometry (GC-MS) can be used to monitor the progress of reactions. By taking aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the Boc-protected product can be tracked, allowing for optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis and purification of Boc-protected derivatives, particularly the widely synthesized Boc-amino acids. researchgate.netresearchgate.net Reversed-phase HPLC is the most common mode used for this purpose.

Standard conditions often involve a C18 stationary phase column with a gradient elution mobile phase. A typical gradient might start with a high percentage of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like 0.1% trifluoroacetic acid) and ramp to a high percentage of an organic solvent like acetonitrile (B52724) or methanol. nih.govlcms.cz Detection is commonly achieved using a UV detector, with monitoring occurring at low wavelengths (around 210-225 nm) to detect the carbamate chromophore. nih.gov For compounds lacking a strong chromophore or when higher sensitivity is needed, derivatization with fluorescent tags like o-phthaldialdehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) allows for highly sensitive fluorescence detection. researchgate.netlcms.cz For chiral Boc-amino acids, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers. sigmaaldrich.com

Quantitative Analysis Methods in Synthetic and Analytical Contexts

Accurate quantification is crucial for determining reaction yields, assessing purity, and studying reaction kinetics. In the context of this compound chemistry, a combination of chromatographic and titrimetric methods is used.

Validated HPLC and GC methods form the cornerstone of quantitative analysis for Boc-derivatives. By constructing a calibration curve using certified reference standards, the precise concentration of a Boc-protected product in a sample can be determined from the area of its chromatographic peak. nih.gov Such methods are used to report the purity of commercial products and to calculate the yield of synthetic reactions.

In a synthetic context, reactions involving this compound produce one equivalent of hydrochloric acid (HCl) as a byproduct. wikipedia.org The progress or completion of the reaction can be quantified by titrating this generated acid. An aliquot of the reaction mixture can be diluted, and the HCl can be titrated with a standardized solution of a strong base, such as sodium hydroxide, using a suitable pH indicator like phenolphthalein (B1677637) to determine the endpoint. titrations.infolibretexts.org

Furthermore, quantitative analysis is applied to study the reaction mechanisms of chloroformates. Kinetic studies, often monitoring the rate of solvolysis, can be performed by tracking the disappearance of the reactant or the appearance of a product over time using spectroscopic or chromatographic techniques.

Computational and Theoretical Studies

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving tert-butyl chloroformate, particularly in identifying and characterizing short-lived intermediates and the transition states that connect them. For instance, in the context of nucleophilic substitution, two primary pathways are often considered for chloroformates: a direct displacement (SN2-like) or an ionization mechanism (SN1-like).

Due to the tertiary nature of the butyl group, an SN1-like mechanism involving the formation of a tert-butyl cation is often postulated. Quantum chemical calculations can model the energetics of this pathway, starting from the ground state of this compound. The calculations would map the potential energy surface for the heterolytic cleavage of the C-O bond, identifying the transition state leading to the formation of a tert-butyl cation and a chloroformate anion. The geometry of this transition state, characterized by an elongated C-O bond and developing positive charge on the tert-butyl group, can be precisely determined.

Furthermore, these calculations can explore the subsequent fate of the chloroformate anion, which is known to readily decompose to carbon dioxide and a chloride ion. The transition state for this decarboxylation step can also be calculated, providing a complete energetic profile of the decomposition process.

In reactions with nucleophiles, such as the introduction of the Boc protecting group onto an amine, quantum chemical calculations can compare the relative energy barriers of a concerted versus a stepwise mechanism. This allows for a detailed understanding of the reaction pathway and the factors that favor one mechanism over another.

Molecular Dynamics Simulations of Solvation Effects on Reactivity

The reactivity of this compound is highly sensitive to the solvent environment. Molecular dynamics (MD) simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute and how these solvation dynamics influence the reaction pathway.

For a reaction proceeding through an ionization mechanism, the transition state will be highly polar, with significant charge separation. MD simulations can be employed to study the differential solvation of the ground state and the transition state. In polar, protic solvents, it is expected that the solvent molecules will form a structured cage around the developing ions, stabilizing the transition state and thus accelerating the reaction rate. The simulations can quantify this stabilization by calculating the free energy of solvation for both the reactant and the transition state.

MD simulations can also shed light on the role of specific solvent-solute interactions, such as hydrogen bonding, in stabilizing key intermediates. By analyzing the radial distribution functions of solvent molecules around the reacting centers, the strength and nature of these interactions can be understood. The retardation of solvation dynamics due to the presence of bulky hydrophobic groups, such as the tert-butyl group, can also be investigated, providing insights into how the solute's structure influences the surrounding solvent environment. nih.gov

Mechanistic Probing using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules, making it well-suited for probing the reaction mechanisms of this compound. DFT calculations can provide valuable insights into the geometric and energetic details of reaction pathways.

For the solvolysis of this compound, DFT can be used to model the reaction in the presence of explicit solvent molecules. This allows for a more accurate description of the role of the solvent in stabilizing charged intermediates and transition states. The activation energies for different proposed mechanisms, such as a concerted SN2-like pathway versus a stepwise SN1-like pathway, can be calculated to determine the most probable reaction course. researchgate.net

In the context of its use as a protecting group reagent, DFT can be employed to study the reaction with amines. The calculations can elucidate the structure of the tetrahedral intermediate formed upon nucleophilic attack of the amine on the carbonyl carbon. The energy barriers for the formation and breakdown of this intermediate can be computed to understand the kinetics of the reaction. Furthermore, DFT can be used to investigate potential side reactions, helping to rationalize experimental observations and optimize reaction conditions.

The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. By comparing computational predictions with available experimental data for related, more stable compounds, appropriate levels of theory can be selected for studying the reactive nature of this compound.

Prediction of Reactivity and Selectivity via Computational Models

Computational models, ranging from empirical relationships to sophisticated quantum chemical calculations, can be used to predict the reactivity and selectivity of this compound. The Grunwald-Winstein equation, a linear free energy relationship, has been applied to the solvolysis of the more stable analog, tert-butyl chlorothioformate, to provide insights into the reaction mechanism. nih.goveurjchem.com This equation relates the rate constant of a solvolysis reaction to the ionizing power (Y) and nucleophilicity (N) of the solvent.

For tert-butyl chlorothioformate, the analysis yielded a sensitivity to solvent ionizing power (m) of approximately 0.73, with a negligible sensitivity to solvent nucleophilicity (l). nih.goveurjchem.com This suggests a mechanism with a high degree of charge separation in the transition state, consistent with an ionization (SN1-like) pathway. nih.goveurjchem.com It is reasonable to expect that this compound would exhibit similar behavior, given the structural analogy.

Below is a hypothetical data table illustrating how Grunwald-Winstein parameters could be used to predict reactivity for a related compound, based on published data for tert-butyl chlorothioformate. researchgate.net

| Solvent | YCl (Solvent Ionizing Power) | NT (Solvent Nucleophilicity) | Predicted log(k/k0) |

|---|---|---|---|

| 100% Ethanol | -2.50 | 0.37 | -1.83 |

| 90% Ethanol | -0.90 | 0.16 | -0.66 |

| 80% Ethanol | 0.00 | 0.00 | 0.00 |

| 100% Methanol | -1.20 | 0.17 | -0.88 |

| 90% Methanol | -0.20 | -0.01 | -0.15 |

Quantum chemical models can also be used to predict selectivity in reactions where multiple products are possible. By calculating the activation energy barriers for the formation of different products, the kinetically favored pathway can be identified. These computational predictions can guide the design of experiments and the development of new synthetic methodologies involving this compound.

Environmental and Sustainable Chemistry Perspectives

Development of Greener Synthetic Routes for Tert-butyl Chloroformate Production

The traditional synthesis of this compound involves the reaction of tert-butanol (B103910) or potassium tert-butoxide with phosgene (B1210022). researchgate.net Phosgene is a highly toxic and hazardous gas, making its use a significant environmental and safety concern. Consequently, the development of greener synthetic routes that avoid phosgene is a key research objective.

One promising approach involves the use of continuous flow microreactors. This technology can improve safety, efficiency, and yield for chloroformate synthesis. google.com While specific research on this compound in this area is emerging, the principles have been applied to similar compounds like n-butyl chloroformate, demonstrating a significant reduction in reaction time and an increase in purity and yield. google.com Continuous flow processes offer enhanced control over reaction parameters, minimizing the risk of runaway reactions and enabling the use of safer reagents.

Alternative carbonylation agents to phosgene are also being investigated. For instance, processes that utilize carbon dioxide as a C1 source are gaining traction as a more sustainable option. Although not yet commercially widespread for this compound, research into CO2 as a feedstock for chemical synthesis is a vibrant field. Another strategy involves the reaction of an alcohol with a less hazardous chloroformylating agent, though this often shifts the environmental burden to the synthesis of the alternative agent.

A novel approach for related compounds, such as tert-butyl esters, uses di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a tert-butyl source under solvent-free conditions facilitated by electromagnetic milling, representing a green and sustainable method. rsc.org While this produces esters and not the chloroformate itself, it highlights the trend towards avoiding hazardous reagents and solvents.

Solvent-Free and Catalytic Approaches in Boc Protection Strategies

The primary application of this compound and its more commonly used surrogate, di-tert-butyl dicarbonate ((Boc)2O), is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, alcohols, and other functional groups. atomfair.com Traditional Boc protection protocols often utilize chlorinated solvents like dichloromethane and require basic catalysts, which contribute to environmental waste. acsgcipr.org Modern green chemistry initiatives have spurred the development of solvent-free and catalytic methods that significantly reduce the environmental footprint of these reactions.

Solvent-Free Approaches:

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. Several effective solvent-free methods for Boc protection have been developed:

Catalyst-Free Conditions in Water: The use of water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. nih.govresearchgate.net Efficient and chemoselective N-tert-butyloxycarbonylation of various amines has been achieved in a water-acetone system without any added catalyst. nih.gov Similarly, O-Boc protection of phenols has been reported under catalyst-free conditions in aqueous systems. tandfonline.comresearchgate.net

Heterogeneous Catalysis: Solid acid catalysts, such as Amberlite-IR 120 resin, have been successfully employed for N-Boc protection under solvent-free conditions. derpharmachemica.com This method offers high yields in very short reaction times and the catalyst can be easily recovered by filtration and reused. derpharmachemica.com

Iodine Catalysis: Molecular iodine has been shown to be an efficient and practical catalyst for the protection of various aryl and aliphatic amines with (Boc)2O under solvent-free conditions at room temperature. organic-chemistry.org This protocol is noted for its mildness, selectivity, and cost-effectiveness. organic-chemistry.org

Catalytic Approaches:

The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a greener process.

Lewis Acid Catalysis: Various Lewis acids have been explored as catalysts for Boc protection to avoid issues associated with strong acids or bases. derpharmachemica.com Catalysts like Erbium(III) triflate [Er(OTf)3] have been used for the formation of tert-butyl ethers under solvent-free conditions, and the catalyst is recoverable and reusable. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The ionic liquid is believed to activate the di-tert-butyl dicarbonate, facilitating the reaction. organic-chemistry.org

These modern approaches significantly improve the sustainability of Boc protection reactions by eliminating hazardous solvents and often reducing the need for stoichiometric reagents.

| Approach | Reagent/Catalyst | Solvent | Key Advantages |

| Water-Mediated | (Boc)2O | Water/Acetone | Environmentally benign solvent, catalyst-free, good yields. nih.gov |

| Heterogeneous Catalysis | (Boc)2O / Amberlite-IR 120 | Solvent-Free | Recyclable catalyst, rapid reaction times, high yields. derpharmachemica.com |

| Iodine Catalysis | (Boc)2O / I2 | Solvent-Free | Mild conditions, cost-effective, avoids harmful solvents. organic-chemistry.org |

| Lewis Acid Catalysis | (Boc)2O / Er(OTf)3 | Solvent-Free | Recoverable and reusable catalyst, eco-compatible. organic-chemistry.org |

| Ionic Liquids | (Boc)2O / Imidazolium Cation | Ionic Liquid | High chemoselectivity, catalyst activates the Boc reagent. organic-chemistry.org |

Waste Minimization and Atom Economy in this compound Derived Reactions

A central goal of green chemistry is to design chemical processes that are efficient in their use of atoms and generate minimal waste. mdpi.com The application of green metrics like Atom Economy (AE) and Process Mass Intensity (PMI) allows for a quantitative assessment of the "greenness" of a chemical reaction. whiterose.ac.ukrsc.org

Atom Economy (AE):

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. In the context of Boc protection using this compound, the reaction with an amine (R-NH2) proceeds as follows:

R-NH2 + (CH3)3COCOCl → R-NH-Boc + HCl

The by-product is hydrochloric acid, which must be neutralized, typically with a base, adding to the waste stream. The reaction using di-tert-butyl dicarbonate ((Boc)2O) is often preferred and has a different byproduct profile:

R-NH2 + ((CH3)3COCO)2O → R-NH-Boc + (CH3)3COH + CO2

Process Mass Intensity (PMI):

PMI provides a more holistic view of the waste generated by a process, as it considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. rsc.org

PMI = (Total Mass in Process) / (Mass of Product)

Strategies for waste minimization in reactions involving this compound or its derivatives include:

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. organic-chemistry.org

Solvent Reduction: Employing solvent-free methods or using environmentally benign solvents like water minimizes solvent waste. nih.govrsc.org

Recycling: Developing processes where catalysts, solvents, or even byproducts can be recycled further improves sustainability. derpharmachemica.comorganic-chemistry.org

By focusing on these principles, chemists can significantly reduce the environmental impact of reactions that utilize the versatile but inherently atom-uneconomical Boc protecting group.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies for Tert-butyl Chloroformate and its Analogues

The traditional synthesis of this compound involves the use of highly toxic phosgene (B1210022). Consequently, a significant area of research is focused on developing safer and more environmentally benign synthetic routes. One alternative approach involves the acid-catalyzed addition of chloroacetic acid to isobutene. google.com This method avoids the use of phosgene, offering a potentially safer industrial production process.

Another innovative and safer methodology is the "photo-on-demand" synthesis. organic-chemistry.org This technique utilizes chloroform (B151607) as both a solvent and a reagent, reacting it with a primary alkyl alcohol under UV light and oxygen to generate the corresponding chloroformate in situ. organic-chemistry.org This process eliminates the need to handle and transport toxic reagents like phosgene or triphosgene (B27547), enhancing laboratory and industrial safety. organic-chemistry.org Research in this area is likely to focus on optimizing reaction conditions for various chloroformate analogues and scaling up the process for industrial applications.

Further research is also being directed towards the synthesis of related compounds, such as tert-butyl fluoroformate, which has been identified as a new reagent for peptide synthesis. nih.gov The exploration of analogous reagents with different leaving groups could offer new reactivity profiles and applications.

Expanding Reagent Applications in Unexplored Chemical Transformations

The primary application of this compound lies in the introduction of the tert-butoxycarbonyl (Boc) protecting group for amines, a crucial step in peptide and natural product synthesis. However, researchers are actively exploring its utility in a wider range of chemical transformations.

One area of expansion is in cross-coupling reactions to form esters. An efficient method involves the reaction of chloroformates with organocopper reagents derived from Grignard reagents. organic-chemistry.org This approach provides a versatile and high-yielding route to esters, including those that are challenging to prepare via conventional methods. organic-chemistry.org The reaction is noted for its high chemoselectivity, preserving other functional groups. organic-chemistry.org

The versatility of this compound extends to the synthesis of various carbamates and other derivatives. For instance, it is employed in the preparation of peptidomimetic HIV protease inhibitors. Additionally, it has been used in the synthesis of N-substituted carbamates as safer alternatives to hazardous isocyanates in the construction of sulfonylurea moieties. researchgate.net Future research will likely focus on discovering new coupling partners and catalytic systems to further broaden the scope of its applications in the synthesis of complex organic molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. springernature.comnih.govvapourtec.com While specific examples detailing the synthesis of this compound in flow are emerging, the principles of flow chemistry are highly applicable to its production and use. Flow systems can enhance the safety of reactions involving hazardous materials by minimizing the volume of reagents at any given time. springernature.comnih.gov

Automated flow chemistry platforms enable high-throughput synthesis and reaction optimization by systematically varying parameters such as temperature, concentration, and residence time. vapourtec.com This is particularly beneficial for exploring the reactivity of this compound in novel transformations and for rapidly identifying optimal conditions for its use in multistep syntheses of active pharmaceutical ingredients. researchgate.netspringernature.comnih.gov The development of dedicated flow reactors and automated systems for reactions involving this compound is a promising direction for future research, aiming to streamline its application in both academic and industrial settings.

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Safety | Higher risk with hazardous reagents due to larger volumes | Enhanced safety with smaller reaction volumes |

| Scalability | Often challenging and requires process redevelopment | More straightforward scalability |

| Reproducibility | Can be variable between batches | High reproducibility |

| Automation | More complex to automate | Readily integrated with automated systems |

Advanced Mechanistic Investigations and Computational Modeling for Optimized Reactivity

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its reactivity and selectivity. The steric bulk of the tert-butyl group significantly influences its reaction pathways, often favoring ionization (SN1-type) over addition-elimination mechanisms. This steric effect is key to minimizing side reactions, for example, in peptide coupling.

Kinetic studies, such as the solvolysis of the analogous tert-butyl chlorothioformate, provide valuable mechanistic insights. nih.gov The application of the Grunwald-Winstein equation in such studies helps to quantify the sensitivity of the reaction rate to solvent ionizing power and nucleophilicity. nih.govresearchgate.net

Computational modeling and mechanistic studies are powerful tools for investigating reaction intermediates and transition states. These approaches can help to predict reactivity, explain observed selectivities, and guide the design of new reagents and reaction conditions. Future research in this area will likely involve more sophisticated computational methods to model the behavior of this compound in complex reaction environments, leading to a more rational and efficient use of this important reagent.

常见问题

Q. What are the primary synthetic applications of tert-butyl chloroformate in organic chemistry?

this compound (IBCF) is widely used as a coupling reagent in peptide synthesis to form mixed carbonic anhydride intermediates. Its bulky tert-butyl group minimizes side reactions, such as double acylation at the carbonate carbonyl carbon, which are common with less sterically hindered chloroformates . It is also employed in protecting amine groups during the synthesis of complex organic molecules, such as peptidomimetic HIV protease inhibitors .

Q. What safety precautions are necessary when handling this compound?

Due to its lachrymatory, corrosive, and toxic properties, handling requires:

- Use of fume hoods , nitrile gloves , and chemical goggles to avoid inhalation or skin/eye contact .

- Storage in airtight containers at 4°C to prevent decomposition .

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and evacuation of the area .

Q. What are the common decomposition products of this compound under standard laboratory conditions?

this compound rapidly decomposes in hydroxylic solvents (e.g., water, ethanol) to release carbon dioxide (CO₂) and form tert-butanol as a byproduct. This decomposition complicates kinetic studies, necessitating low-temperature or anhydrous conditions to stabilize the reagent .

Q. What are the recommended first-aid measures for exposure to this compound?

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Remove contaminated clothing and rinse with water for 15 minutes.

- Eye exposure : Flush with water for at least 15 minutes and seek medical attention .

Q. How should spills of this compound be managed in a laboratory setting?

- Evacuate the area and restrict access.

- Neutralize small spills with sodium bicarbonate or other non-reactive absorbents.

- For large spills, use chemical-resistant PPE and consult institutional hazardous material protocols .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction mechanisms compared to other chloroformates?

The tert-butyl group reduces nucleophilic attack at the carbonyl carbon due to steric hindrance, favoring ionization pathways over addition-elimination mechanisms. For example, solvolysis of this compound in water proceeds predominantly via ionization (91% contribution), whereas phenyl chloroformate relies entirely on addition-elimination . This steric effect also minimizes side reactions in peptide coupling, improving yield .

Q. What analytical methods are used to study the solvolysis kinetics of this compound?

Kinetic studies employ Grunwald-Winstein analysis to correlate solvent ionizing power (Y) and nucleophilicity (N) with reaction rates. For tert-butyl derivatives, the extended equation reveals mechanistic insights. Low m values (~0.48) indicate a dominant ionization pathway, while negligible l values suggest minimal nucleophilic participation .

| Compound | m (Y) | l (N) | Mechanism Contribution |

|---|---|---|---|

| This compound | 0.48 | 0.03 | 91% ionization |

| Phenyl chloroformate | 0.62 | 0.15 | 100% addition-elimination |

| Data derived from Grunwald-Winstein analyses . |

Q. What strategies mitigate side reactions when using this compound in peptide synthesis?

Q. How do Grunwald-Winstein parameters help elucidate the solvolysis mechanism of this compound?

The m value reflects sensitivity to solvent ionizing power. A low m (~0.48) indicates a transition state with partial charge development, consistent with an SN1-like ionization mechanism . This contrasts with higher m values in less hindered chloroformates, where bimolecular pathways dominate .

Q. What challenges arise in kinetic studies of this compound due to its rapid decomposition?

Rapid hydrolysis in protic solvents necessitates:

- Stopped-flow techniques to capture initial reaction rates.

- Use of deuterated solvents (e.g., D₂O) for NMR monitoring.

- Substitution with stable analogs (e.g., 1-adamantyl chloroformate) for comparative mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。